molecular formula C26H24N4O2S2 B11146839 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11146839
M. Wt: 488.6 g/mol
InChI Key: HBBRLLJTEURWSH-QNGOZBTKSA-N
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Description

“3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including thiazolidine, pyrido[1,2-a]pyrimidinone, and dihydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable thiourea derivative with a cyclopentanone derivative under acidic conditions.

    Construction of the pyrido[1,2-a]pyrimidinone core: This step may involve the condensation of a pyrimidine derivative with an appropriate aldehyde or ketone.

    Coupling of the dihydroisoquinoline moiety: This can be done through a nucleophilic substitution reaction, where the dihydroisoquinoline derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and dihydroisoquinoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids can be investigated.

Medicine

In medicinal chemistry, the compound may be evaluated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets, such as enzymes or receptors, can be explored for drug development.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.

    DNA/RNA: The compound may intercalate into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidine ring structure.

    Pyrido[1,2-a]pyrimidinones: Compounds with a pyrido[1,2-a]pyrimidinone core.

    Dihydroisoquinolines: Compounds with a dihydroisoquinoline moiety.

Uniqueness

The uniqueness of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H24N4O2S2

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N4O2S2/c31-24-20(15-21-25(32)30(26(33)34-21)19-9-3-4-10-19)23(27-22-11-5-6-13-29(22)24)28-14-12-17-7-1-2-8-18(17)16-28/h1-2,5-8,11,13,15,19H,3-4,9-10,12,14,16H2/b21-15-

InChI Key

HBBRLLJTEURWSH-QNGOZBTKSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)SC2=S

Origin of Product

United States

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